2-Chloro-3-[(4-methylthio)phenyl]-1-propene
Description
2-Chloro-3-[(4-methylthio)phenyl]-1-propene is an organochlorine compound featuring a propenyl backbone substituted with a chlorine atom at the 2-position and a 4-(methylthio)phenyl group at the 3-position.
Properties
IUPAC Name |
1-(2-chloroprop-2-enyl)-4-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClS/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,1,7H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCNTANIGFMHJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(4-methylthio)phenyl]-1-propene can be achieved through several methods. One common approach involves the reaction of 4-methylthiophenol with allyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product can be achieved through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(4-methylthio)phenyl]-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane at room temperature.
Addition: Halogens (e.g., bromine) in solvents like carbon tetrachloride at room temperature.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Addition: Formation of dihalides or halohydrins.
Scientific Research Applications
2-Chloro-3-[(4-methylthio)phenyl]-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(4-methylthio)phenyl]-1-propene depends on the specific application and target. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to various biochemical effects. For example, the compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Structural Analogs: Substituent Effects
- 4-Methoxy-2-Methylphenyl Derivative (CAS 951893-88-2):
This analog replaces the 4-(methylthio)phenyl group with a 4-methoxy-2-methylphenyl moiety. The methoxy (-OMe) group is less electron-donating than -SMe, reducing the compound’s lipophilicity and altering its reactivity in electrophilic substitutions. Such differences may influence bioavailability or metabolic stability in biological systems . - Chlorinated Chromenones (): Compounds like 2-[4-(Methylthio)phenyl]-4H-chromen-4-one (melting point 105°C) share the 4-(methylthio)phenyl group but incorporate a chromenone core. The extended conjugation in chromenones increases planarity and may enhance UV absorption or fluorescence properties compared to the simpler propenyl structure of the target compound .
Halogenated Compounds and Mutagenicity
- MX and EMX (): MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) is a potent mutagen due to its ability to cyclize into a reactive intermediate.
Physical Properties and Reactivity
- Cyclization Potential: MX’s high mutagenicity is linked to cyclization ().
Data Tables
Table 1: Structural and Physical Comparison of Key Compounds
Table 2: Substituent Effects on Reactivity
| Substituent | Electronic Effect | Lipophilicity (LogP) | Biological Implications |
|---|---|---|---|
| 4-(Methylthio)phenyl | Electron-donating | High | Enhanced membrane permeability |
| 4-Methoxyphenyl | Moderate donating | Moderate | Reduced metabolic stability |
| Chlorine (at C2) | Electron-withdrawing | Slight increase | Potential for electrophilic attack |
Biological Activity
2-Chloro-3-[(4-methylthio)phenyl]-1-propene is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure:
- Molecular Formula: C10H11ClS
- Molecular Weight: 216.71 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its electrophilic nature, which allows it to interact with nucleophilic sites in proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways. The presence of chloro and methylthio substituents may enhance its binding affinity to various biological targets, influencing its pharmacological effects.
Biological Activities
Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, including:
- Staphylococcus aureus
- Methicillin-resistant Staphylococcus aureus (MRSA)
In vitro studies have shown that this compound can inhibit the growth of MRSA with a minimum inhibitory concentration (MIC) as low as 1 μg/mL, indicating its potential as a therapeutic agent in treating resistant bacterial infections .
Anticancer Activity:
Additionally, studies have reported promising anticancer activities associated with this compound. It has been evaluated for cytotoxic effects against several cancer cell lines, demonstrating significant antiproliferative properties. For instance, certain derivatives have shown IC50 values in the micromolar range, indicating effective growth inhibition in rapidly dividing cancer cells compared to non-tumor cells .
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of this compound against various pathogens. The findings revealed:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 3.90 |
| Methicillin-resistant S. aureus | 1.00 |
| Escherichia coli | 5.00 |
Study 2: Anticancer Potential
In another investigation focusing on anticancer properties, the compound was tested against several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung) | 8.5 |
| MCF7 (Breast) | 6.0 |
| HeLa (Cervical) | 10.0 |
These results suggest that the compound could be a candidate for further development in cancer therapy due to its selective toxicity towards cancer cells while sparing normal cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
